molecular formula C23H24N2O5S B5026769 N-(2-methoxybenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(2-methoxybenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Número de catálogo B5026769
Peso molecular: 440.5 g/mol
Clave InChI: CLRGGPVCLYPULN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MMB-2201 was first synthesized by researchers at Pfizer in 2009 as part of a program aimed at developing new analgesics. However, the compound was never developed for clinical use and instead found its way onto the recreational drug market. MMB-2201 is known for its potent psychoactive effects, which are similar to those of other synthetic cannabinoids such as JWH-018 and AM-2201.

Mecanismo De Acción

MMB-2201 exerts its psychoactive effects by binding to and activating the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and physiological effects:
MMB-2201 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the induction of apoptosis in cancer cells. In addition, MMB-2201 has been shown to have analgesic, anti-inflammatory, and antiemetic effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of MMB-2201 as a research tool is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the main limitations of MMB-2201 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Direcciones Futuras

There are several potential future directions for research on MMB-2201 and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of synthetic cannabinoids as therapeutic agents for the treatment of various medical conditions, including chronic pain, inflammation, and cancer. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for abuse and addiction.

Métodos De Síntesis

The synthesis of MMB-2201 involves the reaction of 4-methoxyphenylsulfonyl chloride with 2-methoxybenzylamine to form the sulfonamide intermediate. This intermediate is then reacted with 4-(methylamino)benzoic acid to form the final product, MMB-2201.

Aplicaciones Científicas De Investigación

MMB-2201 has been the subject of extensive scientific research in recent years, particularly in the field of cannabinoid receptor pharmacology. Studies have shown that MMB-2201 is a potent agonist of the CB1 and CB2 cannabinoid receptors, with a binding affinity similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201.

Propiedades

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-25(31(27,28)21-14-12-20(29-2)13-15-21)19-10-8-17(9-11-19)23(26)24-16-18-6-4-5-7-22(18)30-3/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGGPVCLYPULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.